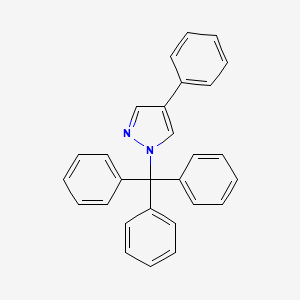

4-Phenyl-1-(triphenylmethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-phenyl-1-tritylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2/c1-5-13-23(14-6-1)24-21-29-30(22-24)28(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKKKZRLNXTDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732391 | |

| Record name | 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919802-97-4 | |

| Record name | 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-trityl-4-phenylpyrazole CAS number and properties

A Technical Guide to the Stability and Strategic Use of the N-Trityl Protecting Group on the 4-Phenylpyrazole Core

Foreword: Contextualizing the Challenge

In the intricate landscape of drug development and complex molecule synthesis, the strategic masking and unmasking of reactive functional groups is paramount. The pyrazole ring system, particularly the 4-phenylpyrazole scaffold, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive agents. Its two nitrogen atoms, however, present a synthetic challenge, often requiring protection to direct reactivity and prevent unwanted side reactions. The triphenylmethyl (trityl) group, with its significant steric bulk and defined lability under acidic conditions, emerges as a primary candidate for protecting the pyrazole nitrogen. This guide provides an in-depth analysis of the stability of the N-Trityl-4-phenylpyrazole linkage, moving beyond simple protocols to explore the underlying chemical principles that govern its application and cleavage. Our focus is on empowering researchers to make informed, causality-driven decisions in their synthetic strategies.

Section 1: The Molecular Architecture and Its Synthesis

The 4-Phenylpyrazole Core: An Electronic and Steric Overview

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This arrangement confers distinct properties: one nitrogen is a basic, pyridine-like sp2-hybridized atom, while the other is a non-basic, pyrrole-like nitrogen whose lone pair is integral to the aromatic sextet.[1][2] This amphoteric nature makes N-unsubstituted pyrazoles reactive under both acidic and basic conditions.[1] The introduction of a phenyl group at the C4 position does not fundamentally alter the electronic nature of the nitrogens but adds significant steric bulk and increases the molecule's hydrophobicity, which can influence reaction kinetics and solubility.

The Trityl (Trt) Group: A Bulky Guardian

The trityl group is a sterically demanding protecting group prized for its selective protection of primary alcohols and amines.[3][4] Its synthetic utility is defined by the exceptional stability of the triphenylmethyl cation, which is readily formed upon acid-catalyzed cleavage.[3] This stability ensures that deprotection can be achieved under mild acidic conditions that often leave other acid-sensitive groups, such as tert-butyl ethers or esters, intact.[3] Conversely, the N-Trityl bond is exceptionally stable under basic, nucleophilic, reductive, and oxidative conditions, making it a cornerstone of orthogonal protection strategies.[4][5][6]

Workflow: Synthesis of N-Trityl-4-phenylpyrazole

The protection of the pyrazole nitrogen is typically a straightforward nucleophilic substitution reaction. The choice of base is critical to deprotonate the acidic N-H of the pyrazole, creating the nucleophilic pyrazolide anion, which then attacks the trityl chloride.

Caption: General workflow for the synthesis of N-Trityl-4-phenylpyrazole.

Experimental Protocol: N-Tritylation of 4-Phenylpyrazole

-

Materials:

-

4-Phenylpyrazole (1.0 equiv)

-

Trityl chloride (1.05 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

-

Procedure:

-

To a stirred solution of 4-phenylpyrazole in anhydrous DCM (approx. 0.2 M), add the base (TEA or pyridine) at room temperature.

-

Add trityl chloride portion-wise over 5 minutes.

-

Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the N-Trityl-4-phenylpyrazole.

-

Section 2: Stability Profile and Deprotection Dynamics

The utility of a protecting group is defined by its stability under a range of conditions and its predictable cleavage under a specific, non-destructive trigger.

Acid-Catalyzed Deprotection: The Primary Cleavage Pathway

The N-Trityl bond is most characteristically cleaved by Brønsted or Lewis acids.[3] The mechanism proceeds via an Sₙ1 pathway, initiated by protonation of a pyrazole nitrogen, which weakens the C-N bond and facilitates the departure of the highly resonance-stabilized trityl cation.

Caption: Mechanism of acid-catalyzed deprotection of the trityl group.

Kinetic vs. Thermodynamic Control: The deprotection is governed by the principles of kinetic and thermodynamic control.[7][8]

-

Kinetic Control: At low temperatures and with short reaction times, the reaction favors the fastest-formed product.[9][10] For trityl deprotection, this means using just enough acid strength and time to cleave the bond without allowing for side reactions or equilibration. This is the standard approach.

-

Thermodynamic Control: With prolonged reaction times or at higher temperatures, the system can reach equilibrium.[7] This can be problematic if the free pyrazole or other functional groups in the molecule are susceptible to degradation under the acidic conditions or if there is a possibility of the trityl cation reattaching at a different site.

The role of a scavenger , such as water, triethylsilane (TES), or anisole, is critical.[3] It rapidly and irreversibly traps the electrophilic trityl cation, preventing it from participating in undesired side reactions and driving the equilibrium towards the deprotected product.[3]

Table 1: Comparative Analysis of Acidic Deprotection Conditions

| Reagent(s) | Solvent(s) | Temperature | Typical Time | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) (5-20%) | Dichloromethane (DCM) | 0 °C to RT | 15 min - 2 h | >90 | The most common and generally effective method.[11][12] |

| Formic Acid (88-97%) | Neat or in Dioxane/Et₂O | Room Temp | 30 min - 4 h | 85 - 95 | A milder, less volatile alternative to TFA.[11][13] |

| Hydrochloric Acid (HCl) | Toluene, Dioxane, or Acetonitrile | Room Temp | 1 - 5 h | Variable | Can be effective; phase-transfer catalysis may be employed.[14] |

| Boron Trifluoride Etherate (BF₃·Et₂O) | Dichloromethane (DCM) | 0 °C to RT | 1 - 3 h | 70 - 90 | A Lewis acid option, useful when Brønsted acids are incompatible.[13] |

Experimental Protocol: Standard TFA-Mediated Deprotection

-

Materials:

-

N-Trityl-4-phenylpyrazole (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Triethylsilane (TES, scavenger, 3.0 equiv)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the N-trityl-protected substrate in anhydrous DCM (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylsilane (scavenger) to the solution.

-

Add TFA (5-10% v/v) dropwise to the stirred solution.

-

Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

-

Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

The crude 4-phenylpyrazole can be purified by column chromatography. The triphenylethoxysilane byproduct is typically non-polar and easily separated.

-

Stability Under Basic, Nucleophilic, and Reductive Conditions

A key advantage of the trityl group is its robust stability under non-acidic conditions.

-

Basic and Nucleophilic Stability: The N-C bond of an N-trityl pyrazole is resistant to a wide range of basic (e.g., NaOH, K₂CO₃, LDA) and nucleophilic (e.g., amines, organometallics) reagents.[4][6] This allows for transformations such as ester saponification or amide coupling elsewhere in the molecule without affecting the protected pyrazole.

-

Reductive Stability: While generally stable, the trityl group can be cleaved under specific reductive conditions. It is stable to standard catalytic hydrogenation (e.g., H₂, Pd/C) where benzyl groups would be removed.[5] However, strong dissolving metal conditions, such as lithium powder in the presence of a catalytic amount of naphthalene, can effect reductive detritylation.[5]

Oxidative Stability

The N-trityl group is stable to most common oxidizing agents used in organic synthesis, such as those based on chromium, manganese, or Swern-type conditions.[5] This stability further broadens its utility in complex synthetic sequences.

Section 3: Application in Orthogonal Protection Strategies

Orthogonality in chemical synthesis refers to the ability to deprotect one functional group in the presence of several others by using specific, non-interfering reaction conditions.[15][16] The unique acid-lability of the N-trityl group makes it an excellent component in such strategies.

Consider a hypothetical substrate containing three distinct protected functional groups: an N-Trityl protected pyrazole, a Boc-protected amine, and a TBS-protected primary alcohol. The distinct chemical nature of each protecting group allows for their sequential and selective removal.

Caption: Orthogonal deprotection scheme for a multifunctional compound.

This strategy relies on the differential kinetics of acid-catalyzed cleavage. The N-Trityl group is significantly more acid-labile than the N-Boc group, which in turn is more labile than the O-TBS group (which is cleaved by fluoride). By carefully tuning the acidic conditions (concentration, time, temperature), one can selectively remove the trityl group while leaving the Boc group intact, demonstrating a powerful level of synthetic control.[17]

Conclusion

The N-Trityl-4-phenylpyrazole linkage represents a robust and synthetically versatile protected entity. Its stability is characterized by high resistance to basic, nucleophilic, oxidative, and mild reductive conditions, contrasted with a predictable and clean lability under acidic catalysis. A thorough understanding of the Sₙ1 deprotection mechanism, the principles of kinetic control, and the critical role of cation scavengers allows the medicinal or process chemist to wield this protecting group with precision. Its properties make it an ideal candidate for inclusion in complex, multi-step syntheses requiring orthogonal protection schemes, ultimately facilitating the efficient construction of novel 4-phenylpyrazole-containing molecules for scientific exploration and drug discovery.

References

-

Barluenga, J., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Barluenga, J., et al. (2001). Reductive demercuration in deprotection of trityl thioethers, trityl amines, and trityl ethers. PubMed. [Link]

-

Barluenga, J., et al. (2001). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. ResearchGate. [Link]

-

Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. Phase Transfer Catalysis. [Link]

-

Alcaide, B., et al. (2016). Indium-Mediated Cleavage of the Trityl Group from Protected 1H- Tetrazoles. ARKIVOC. [Link]

-

University of East Anglia. (n.d.). Approaches to the synthesis and modification of nitrogen-based heterocycles. UEA Digital Repository. [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

-

Tomlinson, M. J., et al. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

-

Behloul, C., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters. [Link]

-

Sharma, V., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

-

Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Organic Chemistry Portal. [Link]

-

Pearson, D. A., et al. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. PubMed. [Link]

-

Kao, K.-C., et al. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Common Organic Chemistry. [Link]

-

Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

-

Santa Maria, M. D., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Santa Maria, M. D., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

-

Zhu, X., et al. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

-

University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. [Link]

-

Heterocyclic Chemistry. (n.d.). Heterocyclic Chemistry. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]

-

Jensen, W. B. (n.d.). Kinetic vs Thermodynamic Control. UC Homepages. [Link]

-

Machiraju, P. V. S., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. International Journal of Pharmaceutical and Educational Research. [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

-

Claramunt, R. M., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]

-

Lord, R. M., et al. (2014). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). [Link]

-

van Alphen, J. (1943). I. N‐trityl derivatives of aromatic primary amines. ResearchGate. [Link]

-

Dalal, M. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

-

Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Brainly. (2023). Compare the acidity and basicity of pyrazole and imidazole with pyrrole and pyridine. brainly.com. [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

-

Academia.edu. (n.d.). Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride. Academia.edu. [Link]

-

Liu, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

-

ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 5. Tritylamines [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homepages.uc.edu [homepages.uc.edu]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 14. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

molecular weight of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole

[1]

Executive Summary

4-Phenyl-1-(triphenylmethyl)-1H-pyrazole (CAS: 919802-97-4) is a specialized heterocyclic intermediate used primarily in high-precision medicinal chemistry and organic synthesis. Characterized by the bulky triphenylmethyl (trityl) protecting group at the N1 position, this molecule serves as a critical scaffold for regioselective functionalization. The trityl group sterically shields the nitrogen, preventing unwanted N-alkylation while directing lithiation or cross-coupling events to the C5 position of the pyrazole core.

This guide details the physicochemical properties, synthetic pathways, and analytical standards required for the effective utilization of this compound in drug discovery workflows.

Physicochemical Identity

The molecular weight and structural parameters are derived from the atomic composition of the 4-phenylpyrazole core protected by a triphenylmethyl moiety.

Core Data Table

| Property | Value |

| Chemical Name | 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole |

| CAS Registry Number | 919802-97-4 |

| Molecular Formula | |

| Molecular Weight (Average) | 386.49 g/mol |

| Monoisotopic Mass | 386.1783 g/mol |

| Physical State | Solid (Crystalline) |

| Solubility Profile | Soluble in DCM, CHCl |

| pKa (Conjugate Acid) | ~2.5 (Pyrazole N2) |

Structural Composition[2][4][5][6][7]

-

Pyrazole Core: The central five-membered ring containing two adjacent nitrogen atoms.

-

C4-Substituent: A phenyl ring attached to the 4-position, providing

-stacking capability and lipophilicity. -

N1-Protecting Group: A triphenylmethyl (trityl) group.[1] This bulky substituent renders the molecule highly lipophilic and acid-labile.

Synthetic Architecture

The synthesis of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole is typically achieved via the N-tritylation of 4-phenylpyrazole. This reaction is thermodynamically driven and requires base catalysis to neutralize the hydrochloric acid by-product.

Protocol: N-Tritylation of 4-Phenylpyrazole

Reagents: 4-Phenylpyrazole (1.0 eq), Trityl Chloride (1.1 eq), Triethylamine (

Step-by-Step Workflow:

-

Dissolution: Dissolve 4-phenylpyrazole in anhydrous DCM under nitrogen.

-

Deprotonation/Activation: Add triethylamine dropwise. The mixture may warm slightly.

-

Addition: Add trityl chloride (solid or solution) in portions to the stirring mixture.

-

Reaction: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1). The product will appear as a high

spot compared to the starting material. -

Workup: Quench with water. Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/DCM or purify via silica gel chromatography (eluting with low polarity solvent due to the trityl group).

Reaction Mechanism Visualization

The following diagram illustrates the

Figure 1: Synthetic pathway for the N-tritylation of 4-phenylpyrazole using base-mediated coupling.

Mechanistic Utility in Drug Discovery

The primary utility of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole lies in its role as a Regioselective Directing Scaffold . The trityl group is not merely a passive protector; it actively influences the steric and electronic environment of the pyrazole ring.

Regiocontrol in Lithiation

Unprotected pyrazoles suffer from N-deprotonation. The N-trityl group blocks the nitrogen, allowing strong bases (e.g., n-BuLi) to deprotonate the C5-carbon. This enables the introduction of electrophiles (aldehydes, halides, boronic esters) specifically at the 5-position.

Acid-Labile Deprotection

The trityl group is stable to basic and nucleophilic conditions but cleaves rapidly in acidic media (e.g., TFA/DCM or HCl/MeOH), regenerating the free NH-pyrazole after downstream modifications are complete.

Crystallinity Enhancement

The three phenyl rings of the trityl group significantly increase

Figure 2: Workflow for utilizing the trityl group to direct C5-functionalization.

Analytical Characterization Standards

To validate the identity of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3][6]

-

H NMR (400 MHz,

-

Trityl Group: A characteristic multiplet in the aromatic region (

7.10 – 7.40 ppm), integrating to 15 protons. -

Phenyl Group: Multiplets typically around

7.40 – 7.60 ppm (5 protons).[2] -

Pyrazole Protons: Two distinct singlets (or doublets with small

) for H3 and H5. The H5 proton (adjacent to the trityl group) is often shielded relative to H3 due to the ring current of the trityl system.

-

-

C NMR:

-

Trityl Quaternary Carbon: A distinct signal around

79.0 ppm. -

Pyrazole Carbons: Signals for C3, C4, and C5. C4 is quaternary.

-

Mass Spectrometry (MS)[9]

-

Method: ESI+ or APCI.

-

Signature:

- : 387.2 m/z.

-

Fragment: A dominant peak at 243 m/z is often observed, corresponding to the stable triphenylmethyl cation (

), a hallmark of trityl-protected species.

References

-

PubChem. (2025).[3] 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole (Compound Summary). National Library of Medicine. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. [Link]

-

Total Synthesis. (2024). Trityl Protecting Group: Protection & Deprotection Mechanisms. [Link]

-

SpectraBase. (2025).[3] NMR Data for N-Trityl Pyrazoles. Wiley Science Solutions. [Link]

Strategic Manipulation of the Pyrazole Scaffold: A Technical Guide to 1-H vs. 1-Trityl-4-Phenylpyrazole

Introduction: The Scaffold vs. The Vehicle

In medicinal chemistry, 4-phenylpyrazole is a privileged scaffold, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib analogues) and COX-2 inhibitors. However, the parent compound, 1-H-4-phenylpyrazole , presents significant synthetic challenges due to its amphoteric nature and hydrogen-bonding capability.

To navigate these challenges, the 1-trityl (triphenylmethyl) protecting group is employed. This guide delineates the critical technical differences between the "active" parent scaffold (1-H) and its "protected" synthetic vehicle (1-Trityl). Understanding these differences is not merely academic; it is essential for designing efficient scale-up routes and ensuring purity in drug development pipelines.

Structural & Physicochemical Divergence

The transition from 1-H to 1-Trityl alters the molecule's fundamental physical state. This "solubility switch" is the primary reason for employing the trityl group during intermediate synthesis steps.

Comparative Physicochemical Profile

| Feature | 1-H-4-Phenylpyrazole (Parent) | 1-Trityl-4-Phenylpyrazole (Protected) |

| Molecular Weight | 144.17 g/mol | 386.49 g/mol |

| Electronic State | Amphoteric (Acid pKa ~14, Conj. Acid pKa ~2.5) | Neutral / Lipophilic |

| H-Bonding | Donor (NH) & Acceptor (N2) | Acceptor only (N2) - Sterically hindered |

| Tautomerism | Active (Rapid 1,2-proton shift) | Locked Regioisomer |

| LogP (Est.) | ~1.8 - 2.1 | > 5.5 |

| Solubility | MeOH, EtOH, DMSO, Acetone. Poor in Hexanes. | DCM, Toluene, EtOAc. Insoluble in Water. |

| Chromatography | Streaks on Silica (requires polar modifier/TEA) | Elutes cleanly in non-polar systems (Hex/EtOAc) |

The Tautomerism Factor

In 1-H-4-phenylpyrazole , the proton on N1 rapidly oscillates to N2. Because the molecule is symmetric (phenyl at C4), these tautomers are identical. However, this symmetry effectively renders both nitrogens nucleophilic in basic conditions, leading to uncontrolled mixtures if alkylation is attempted.

1-Trityl-4-phenylpyrazole breaks this symmetry. The bulky trityl group locks the bonding arrangement, rendering the N2 nitrogen the only available site for coordination (though sterically crowded) and preventing N-alkylation at the protected site.

Synthetic Utility: The Protection/Deprotection Cycle[1]

The trityl group is chosen not for its stability, but for its acid lability and steric bulk . It acts as a "grease" group, making polar intermediates soluble in organic solvents (DCM) for easier workup.

Mechanism of Action

The trityl group is removed via an SN1-like mechanism. In the presence of acid (TFA or HCl), the pyrazole N1 is protonated (or the trityl group is protonated depending on conditions), leading to the dissociation of the stable triphenylmethyl carbocation (Trt+). This cation is resonance-stabilized across three phenyl rings.

Workflow Visualization

Caption: The strategic use of the Trityl group to modulate solubility and reactivity during synthesis.

Analytical Differentiation

Distinguishing the two species is critical during reaction monitoring.

NMR Spectroscopy (1H NMR)

-

1-H-4-Phenylpyrazole:

-

NH Signal: Broad singlet, typically >10 ppm (often invisible due to exchange).

-

C3/C5 Protons: In the symmetric parent, these often appear as a singlet or a very tight doublet (approx 7.8–8.0 ppm) because the tautomerism averages their environment.

-

-

1-Trityl-4-Phenylpyrazole:

-

Trityl Region: A massive integration (15H) appearing as multiplets between 7.0–7.4 ppm.

-

C3/C5 Protons: Symmetry is broken. You will see two distinct doublets (J ~ 0.6–2.0 Hz) for the pyrazole ring protons, typically shifted upfield relative to the parent due to the shielding cone of the trityl phenyl rings.

-

Analytical Decision Tree

Caption: Rapid decision logic for identifying pyrazole protection status.

Experimental Protocols

Protocol A: Synthesis of 1-Trityl-4-Phenylpyrazole

Rationale: Triethylamine (TEA) is used to scavenge the HCl byproduct. DCM is used to solvate the lipophilic trityl chloride.

-

Setup: Charge a dry round-bottom flask with 1-H-4-phenylpyrazole (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (1.5 equiv) and stir at room temperature for 10 minutes.

-

Protection: Slowly add Trityl Chloride (1.1 equiv) dissolved in minimal DCM.

-

Note: The reaction is slightly exothermic.

-

-

Monitoring: Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product (Trityl) will move near the solvent front (Rf ~0.8), while the starting material remains near the baseline.

-

Workup: Wash with water (x2) and Brine (x1). Dry organic layer over Na2SO4.[1]

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol or triturated with cold Hexanes to yield a white solid.

Protocol B: Deprotection (TFA Method)

Rationale: TFA protonates the pyrazole, ejecting the stable trityl cation. Triethylsilane (TES) or water is often added as a "scavenger" to prevent the trityl cation from re-reacting.

-

Dissolution: Dissolve 1-Trityl-4-phenylpyrazole in DCM (0.1 M).

-

Acidolysis: Add Trifluoroacetic acid (TFA) (10–20% v/v).

-

Optional: Add 2 equiv of Triethylsilane (TES) to quench the trityl cation (forms Triphenylmethane, which is inert).

-

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup:

-

Evaporate TFA/DCM (azeotrope).

-

Redissolve residue in EtOAc.

-

Wash with sat.[1] NaHCO3 (to neutralize and free-base the pyrazole).

-

The 1-H-4-phenylpyrazole will likely precipitate or stay in the organic layer depending on pH. (Note: Due to amphoteric nature, ensure pH is ~7-8 for extraction).

-

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[2] Wiley-Interscience. (Standard reference for Trityl cleavage conditions).

-

PubChem Compound Summary for CID 139106 (4-Phenylpyrazole) . National Center for Biotechnology Information. (Physicochemical data source). Link

-

Synthesis and properties of pyrazoles . MDPI Molecules. (Review of pyrazole reactivity and tautomerism). Link

-

pKa values of nitrogen heterocycles . European Journal of Organic Chemistry.[3] (Data on pyrazole acidity/basicity). Link

Sources

Technical Monograph: 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole

This technical guide details the strategic application, synthesis, and handling of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole (also known as 1-Trityl-4-phenylpyrazole ).

While the parent heterocycle, 4-Phenylpyrazole , is indexed under PubChem CID 139106 , the trityl-protected derivative is a specialized synthetic intermediate. It is utilized primarily to mask the acidic N-H proton, solubilize the scaffold in non-polar solvents, and direct regioselectivity during subsequent functionalization (e.g., C5-lithiation).

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This molecule represents a "masked" pyrazole scaffold. The triphenylmethyl (trityl) group acts as a steric umbrella, protecting the nitrogen atom from electrophilic attack and preventing catalyst poisoning in transition-metal-mediated cross-couplings.

| Property | Data |

| Systematic Name | 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole |

| Parent Scaffold | 4-Phenyl-1H-pyrazole (PubChem CID 139106 ) |

| Molecular Formula | C₂₈H₂₂N₂ |

| Molecular Weight | ~386.49 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Functional Group | Trityl (Triphenylmethyl) Amine Protection |

| Stability | Stable to base and nucleophiles; Acid Labile |

Part 2: Strategic Utility in Medicinal Chemistry

In drug development, the 1-Trityl-4-phenylpyrazole scaffold serves three critical functions that the naked pyrazole cannot fulfill:

-

Regiochemical Control (The "Steric Shield"): The bulky trityl group at position N1 sterically hinders the adjacent C5 position to some degree, but more importantly, it completely blocks N1. This forces any electrophilic substitution or lithiation to occur at specific carbon sites (typically C5 via directed ortho-lithiation or C3 depending on conditions), preventing N-alkylation side reactions.

-

Lipophilicity & Purification: Small polar heterocycles like 4-phenylpyrazole can be difficult to extract from aqueous reaction mixtures. The trityl group adds significant lipophilicity, allowing the intermediate to be easily extracted into organic solvents (DCM/EtOAc) and often purified via crystallization rather than chromatography.

-

Acidity Masking: The N-H proton of 4-phenylpyrazole is acidic (pKa ~14). This acidity is incompatible with strong bases like n-Butyllithium (n-BuLi) used in C-H activation. Trityl protection removes this proton, enabling the use of organolithium reagents.

Part 3: Synthetic Protocols

Workflow Overview

The synthesis follows a Protection

Figure 1: The "Trityl Switch" workflow allowing functionalization of the pyrazole core.

Protocol A: Synthesis of 1-Trityl-4-phenylpyrazole

Objective: Selective protection of the N1 nitrogen.

Reagents:

-

4-Phenyl-1H-pyrazole (1.0 equiv)

-

Triphenylmethyl chloride (Trityl Chloride) (1.1 equiv)

-

Triethylamine (Et₃N) (2.0 equiv) or Pyridine

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 4-phenylpyrazole (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (20 mmol) via syringe. The solution should remain clear.

-

Tritylation: Cool the solution to 0°C. Slowly add Trityl Chloride (11 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar, lower Rf) should disappear, replaced by a high-Rf UV-active spot (Trityl product).

-

Workup: Quench with water (50 mL). Separate the organic layer.[1][2] Wash the organic layer with saturated NaHCO₃ (2x) and Brine (1x).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude solid is often pure enough. If necessary, recrystallize from Ethanol or perform a short silica plug filtration (eluting with DCM).

Validation:

-

1H NMR (CDCl₃): Look for the disappearance of the broad N-H singlet (~10-13 ppm) and the appearance of the trityl aromatic multiplet (~7.1–7.4 ppm, 15H).

Protocol B: Deprotection (The Release)

Objective: Removal of the trityl group to restore the free N-H pyrazole after functionalization.

Reagents:

-

Trifluoroacetic Acid (TFA) (10–20% v/v in DCM) OR 4M HCl in Dioxane.

-

Scavenger (Optional): Triethylsilane (TES) can be added to scavenge the trityl cation if re-attachment is observed.

Step-by-Step Methodology:

-

Dissolution: Dissolve the functionalized trityl-pyrazole intermediate in DCM.

-

Acidolysis: Add TFA dropwise at 0°C.

-

Stirring: Stir at RT for 1–2 hours. The solution may turn yellow/orange due to the formation of the stable trityl cation.

-

Workup: Evaporate the solvent and excess TFA in vacuo.

-

Neutralization: Redissolve the residue in EtOAc and wash with saturated NaHCO₃ to neutralize the salt and remove the trityl by-product (Triphenylmethanol/Trityl ether).

-

Isolation: The free pyrazole is obtained after drying and concentration.

Part 4: Analytical Characterization Expectations

When characterizing 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole , ensure the following spectral features are present:

-

¹H NMR (400 MHz, CDCl₃):

-

Trityl Region: A massive multiplet integrating to 15 protons between δ 7.00 and 7.40 ppm.

-

Pyrazole Protons: Two distinct singlets (or doublets with small coupling) for H3 and H5. Note that tritylation breaks the tautomeric symmetry of the parent pyrazole.

-

Phenyl Ring: Typical multiplets for the phenyl substituent at position 4.

-

-

¹³C NMR:

-

Quaternary Trityl Carbon: A characteristic peak around δ 75–80 ppm (the carbon connecting the three phenyl rings to the nitrogen).

-

-

Mass Spectrometry (ESI+):

-

Often shows a weak [M+H]⁺.

-

Dominant Fragment: The trityl cation [CPh₃]⁺ at m/z 243 is usually the base peak due to the labile N-C bond.

-

Part 5: Safety & Handling

-

Trityl Chloride: Corrosive and moisture sensitive. Hydrolyzes to triphenylmethanol if left open. Store in a desiccator.

-

TFA (Deprotection): Highly corrosive and volatile. Use only in a fume hood.

-

Waste Disposal: Trityl-containing waste should be disposed of in halogenated organic waste streams.

References

-

PubChem. 4-Phenylpyrazole (CID 139106). National Library of Medicine. Available at: [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Trityl protection/deprotection mechanics).

- Elguero, J.Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (Authoritative source on pyrazole tautomerism and N-protection).

-

Total Synthesis. Trityl Protecting Group: Protection & Deprotection. Available at: [Link]

Sources

Strategic Utilization of N-Trityl Pyrazole Derivatives

This technical guide details the strategic application of N-trityl (triphenylmethyl) pyrazole derivatives in medicinal chemistry and organic synthesis. It is designed for researchers requiring high-fidelity protocols for protecting group manipulation, regioselective control, and structural characterization.

Synthesis, Regiocontrol, and Reactivity in Drug Discovery

Executive Summary: The Trityl Advantage

In the synthesis of bioactive pyrazoles—a scaffold ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib)—the N-trityl (Trt) group serves a distinct role beyond simple protection. Unlike smaller groups (Boc, Acetyl) or coordinating groups (SEM, MOM), the Trityl group offers:

-

Steric Bulk: Effectively masks the nitrogen, directing electrophilic attack to the remote carbon centers or the unprotected nitrogen in N-unsubstituted precursors.

-

Crystallinity: The three phenyl rings facilitate

- -

Tautomer Locking: It freezes the pyrazole tautomeric equilibrium, allowing for precise regiochemical assignments.

Synthesis and Regiochemistry

The Regioselectivity Paradox

Pyrazoles exist in dynamic tautomeric equilibrium. When introducing a trityl group to an asymmetric pyrazole (e.g., 3-substituted), two regioisomers are possible.

-

Thermodynamic Control: Due to the massive steric bulk of the trityl group, the reaction overwhelmingly favors the isomer where the trityl group is attached to the nitrogen adjacent to the smallest substituent (usually H at C-5).

-

Kinetic Control: Under irreversible conditions, mixtures may form, but the thermodynamic product is readily isolated via crystallization.

Diagram: Regioselective Tritylation Pathway

Figure 1: Steric governance in the N-tritylation of asymmetric pyrazoles. The bulky Trt group avoids the substituent 'R', favoring the 1,5-isomer (or 1,3 depending on numbering convention relative to the substituent).

Standard Protocol: N-Tritylation

Scope: Protection of 3,5-dimethylpyrazole or 3-ester-substituted derivatives.

Reagents:

-

Substrate: 1.0 equiv

-

Trityl Chloride (Trt-Cl): 1.1 equiv

-

Triethylamine (

): 2.0 equiv -

Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the pyrazole substrate and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add

dropwise at 0°C under an inert atmosphere ( -

Tritylation: Add Trt-Cl portion-wise over 15 minutes. The reaction is initially endothermic; maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Trityl groups are UV active and stain yellow/orange with

). -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Recrystallize from Ethanol/Hexane. Note: Column chromatography may cause partial deprotection if silica is acidic; add 1%

to the eluent.

Reactivity Profile & Applications

Orthogonality and Stability

The N-Trt group is an acid-labile protecting group. Its stability profile dictates the permissible reaction conditions for the protected intermediate.

| Condition | Stability | Notes |

| Basic (NaOH, KOH) | High | Stable to hydrolysis; suitable for ester saponification elsewhere on the ring. |

| Nucleophilic (RLi, RMgX) | Moderate | Generally stable, but bulky nucleophiles may attack the trityl ring in rare cases. |

| Oxidative ( | High | The trityl group survives most standard oxidations. |

| Acidic (HCl, TFA) | Low | Rapidly cleaved. Used as the deprotection trigger. |

| Hydrogenation ( | Low | Susceptible to hydrogenolysis (cleaves to triphenylmethane). |

Lithiation and Functionalization

While N-protecting groups like SEM (2-(Trimethylsilyl)ethoxymethyl) are preferred for Directed Ortho Metalation (DoM) at C-5 due to the coordinating oxygen, the Trityl group is too bulky to effectively direct lithiation to C-5. Instead, it acts as a blocking group .

-

Usage: Use N-Trt to block the nitrogen, allowing halogenation (e.g., NBS, NCS) at C-4 or modification of side chains (e.g., Suzuki coupling on a pre-existing halogen) without N-arylation side reactions.

Deprotection Protocols

Removal of the trityl group is driven by the stability of the trityl cation. Two primary methods are recommended based on substrate sensitivity.

Method A: TFA-Mediated Cleavage (Standard)

Best for: Substrates stable to strong acid.

-

Dissolve N-Trt pyrazole in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10–20% v/v).

-

Stir at RT for 1–2 hours. The solution may turn yellow (trityl cation).

-

Scavenger: If the substrate is electron-rich, add triethylsilane (

) to trap the trityl cation and prevent re-attachment or side reactions. -

Concentrate and neutralize with

.

Method B: HCl/MeOH (Milder)

Best for: Large scale or when TFA traces are undesirable.

-

Dissolve substrate in Methanol or Ethanol.

-

Add 4M HCl in Dioxane (2.0 equiv) or concentrated HCl (catalytic amount if heating).

-

Reflux for 30–60 minutes.

-

Cool to induce precipitation of Triphenylmethanol (byproduct), which can be filtered off.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for synthesizing a 4-functionalized pyrazole using the Trityl strategy.

Figure 2: Synthetic workflow utilizing the Trityl group to enable C-4 functionalization while preventing N-arylation.

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Ed. John Wiley & Sons. (Standard reference for deprotection conditions including Trityl).

- Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Foundational text on pyrazole tautomerism and reactivity).

-

Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415. Link

-

Kong, Y., Tang, M., & Wang, Y. (2014).[2][3][4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579.[2][3][4] Link

-

BenchChem. "Experimental Conditions for Trityl Group Deprotection." Application Notes. Link

- Cambridge Crystallographic Data Centre (CCDC). "Crystal structures of N-trityl pyrazole derivatives." (General reference for the use of Trityl in X-ray studies).

Sources

- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 4. Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for tritylation of 4-phenyl-1H-pyrazole with trityl chloride

Abstract & Application Scope

The protection of the nitrogen functionality in pyrazoles is a critical step in medicinal chemistry, particularly when synthesizing kinase inhibitors or modifying the pharmacophore core. The trityl (triphenylmethyl, Trt) group is a preferred protecting group due to its extreme steric bulk, which shields the pyrazole ring from unwanted electrophilic attacks, and its facile removal under mild acidic conditions.

This application note details a robust, scalable protocol for the N-tritylation of 4-phenyl-1H-pyrazole . Unlike simple pyrazoles, the 4-phenyl derivative presents unique solubility and electronic characteristics. This guide addresses these challenges, offering a self-validating workflow that prioritizes high yield (>85%) and purity suitable for downstream pharmaceutical applications.

Reaction Mechanism & Rationale

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic central carbon of trityl chloride. While often conceptualized as an

Key Considerations:

-

Symmetry: 4-Phenyl-1H-pyrazole is symmetric with respect to the N1 and N2 positions due to rapid tautomerism. Therefore, tritylation yields a single regioisomer (1-trityl-4-phenyl-1H-pyrazole).

-

Base Role: Triethylamine (TEA) acts as an HCl scavenger.[1] The formation of Triethylamine Hydrochloride (

) drives the equilibrium forward. -

Moisture Sensitivity: Trityl chloride is highly susceptible to hydrolysis, forming triphenylmethanol (Trt-OH), a difficult-to-remove impurity.[1] An inert atmosphere is non-negotiable.[1]

Reaction Scheme Visualization

Figure 1: Reaction pathway highlighting the primary conversion and the moisture-induced side reaction.[1]

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Req. |

| 4-Phenyl-1H-pyrazole | 144.17 | 1.0 | Substrate | >98% |

| Trityl Chloride (Trt-Cl) | 278.78 | 1.1 - 1.2 | Electrophile | >97% (Fresh) |

| Triethylamine (TEA) | 101.19 | 1.5 - 2.0 | Base | Dry/Distilled |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous |

Equipment

-

Schlenk line or Nitrogen balloon setup.[1]

-

Magnetic stirrer with temperature control.[1]

-

Oven-dried glassware (Round bottom flask, condenser).[1]

Standard Operating Procedure (SOP)

Phase 1: Preparation & Setup

-

Drying: Flame-dry a 100 mL round-bottom flask (RBF) under vacuum and backfill with Argon or Nitrogen (

) three times. -

Solvent Prep: Ensure Dichloromethane (DCM) is anhydrous.[1] If unsure, dry over molecular sieves (3Å) for 24 hours.

Phase 2: Reaction Execution

-

Dissolution: Charge the RBF with 4-phenyl-1H-pyrazole (1.0 g, 6.94 mmol, 1.0 eq). Add anhydrous DCM (15 mL). Stir until fully dissolved.

-

Note: If solubility is poor, a small amount of dry DMF (1-2 mL) can be added as a co-solvent.

-

-

Base Addition: Add Triethylamine (1.45 mL, 10.4 mmol, 1.5 eq) via syringe. The solution should remain clear.

-

Trityl Addition: Add Trityl Chloride (2.32 g, 8.33 mmol, 1.2 eq) in one portion.

-

Observation: The reaction is slightly exothermic. A white precipitate (

) may begin to form within 10-30 minutes.

-

-

Incubation: Stir the mixture vigorously at Room Temperature (20-25°C) for 3–5 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The product will have a significantly higher

(approx 0.7-0.8) than the starting pyrazole (

-

Phase 3: Workup & Isolation

-

Quench: Dilute the reaction mixture with DCM (30 mL) and pour into a separatory funnel containing Water (30 mL).

-

Extraction: Shake and separate phases. Extract the aqueous layer once more with DCM (20 mL).

-

Washing: Combine organic layers and wash with:

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to obtain a crude off-white solid.

Phase 4: Purification (Critical)

Trityl groups are acid-labile. Avoid acidic silica gel unless neutralized.

Method A: Recrystallization (Preferred)

-

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

-

Slowly add Hexanes until turbidity persists.

-

Cool to RT, then 4°C. Filter the white crystals.

-

Yield: Typically 80-90%.

-

Method B: Flash Chromatography (If impurities persist)

-

Stationary Phase: Silica Gel (neutralized).[1]

-

Eluent: Hexane:EtOAc (9:1) + 1% Triethylamine .

-

Note: The 1% TEA prevents de-tritylation on the column.

-

Workflow Logic & Decision Tree

Figure 2: Decision tree for purification based on reaction outcome.

Expected Results & Characterization

Physical Properties[1]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 145–148 °C (Lit. range).

Spectroscopic Data (Validated)

| Technique | Signal | Interpretation |

| 1H NMR ( | Pyrazole C3-H and C5-H. | |

| Overlapping Trityl (15H) and Phenyl (5H) protons.[1] | ||

| Absence of | Confirms loss of N-H proton (successful protection). | |

| 13C NMR | Quaternary Carbon of Trityl group ( |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent/reagents. | Use freshly distilled DCM and store Trt-Cl in a desiccator. |

| Trityl Alcohol Spot on TLC | Hydrolysis of Trt-Cl. | This is common.[3][4] Recrystallization (Method A) removes Trt-OH efficiently as it is more soluble in hexanes than the product. |

| Product Decomposition | Acidic environment.[5][6] | Ensure no acid was used in workup. Use basic alumina or TEA-buffered silica for chromatography. |

| Incomplete Reaction | Steric hindrance.[1][7] | Switch solvent to refluxing Chloroform (60°C) or use DMF with |

Safety & Handling

-

Trityl Chloride: Corrosive and reacts violently with water to release HCl gas.[1] Handle in a fume hood.

-

Dichloromethane: Suspected carcinogen and volatile.[1] Use proper ventilation.

-

Triethylamine: Flammable and corrosive.[1]

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Trityl protection stability and conditions).

-

Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II.

-

Synthesis of N-trityl pyrazoles: Organic Syntheses, Coll. Vol. 10, p. 32 (2004). General procedure for tritylation of nitrogen heterocycles.

- Regioselectivity in Pyrazoles:Journal of Heterocyclic Chemistry. "Tautomerism and Alkylation of 4-Substituted Pyrazoles".

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

Mastering Regioselectivity: A Guide to the Strategic N-Protection of 4-Phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole nucleus stands as a privileged scaffold, integral to a multitude of pharmacologically active agents. The 4-phenylpyrazole motif, in particular, is a recurring feature in a variety of therapeutic candidates. The successful synthesis and functionalization of these molecules, however, are critically dependent on the precise control of regioselectivity, especially concerning the two nitrogen atoms of the pyrazole ring. This application note provides a detailed guide to the strategic, regioselective protection of 4-phenylpyrazole, offering insights into the underlying mechanistic principles and providing field-proven protocols for achieving desired N1 or N2 functionalization.

The Challenge of Regioselectivity in Pyrazole Chemistry

The pyrazole ring possesses two adjacent nitrogen atoms, N1 and N2. In an unsubstituted pyrazole, these nitrogens are tautomerically equivalent. However, in a substituted pyrazole such as 4-phenylpyrazole, the two nitrogens become distinct chemical environments. The N1 nitrogen is adjacent to the C5 carbon, while the N2 nitrogen is adjacent to the C3 carbon. This inherent asymmetry presents a significant challenge in regioselective N-functionalization, as reactions can often lead to a mixture of N1 and N2 isomers, complicating purification and reducing overall yield.[1][2]

The outcome of an N-alkylation or N-protection reaction is a delicate interplay of steric and electronic factors of both the pyrazole substrate and the incoming electrophile, as well as the reaction conditions employed.[2][3] Understanding and manipulating these factors is paramount to achieving high regioselectivity.

Mechanistic Considerations: Steering the Reaction

The regioselectivity of N-protection of 4-phenylpyrazole is primarily governed by the following factors:

-

Steric Hindrance: The substituent at the C5 position of the pyrazole ring can exert significant steric hindrance, directing incoming electrophiles to the less hindered N1 nitrogen. Conversely, a bulky substituent at the C3 position would favor functionalization at the N2 position. In the case of 4-phenylpyrazole, the phenyl group at C4 has a minimal direct steric influence on either nitrogen. However, substituents at C3 or C5 will play a crucial role.

-

Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can decrease it.

-

The Nature of the Protecting Group: The size and nature of the protecting group's electrophilic precursor are critical. Bulky electrophiles will preferentially react at the less sterically encumbered nitrogen atom.

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, the use of a strong, non-coordinating base can generate a pyrazolate anion, where the charge distribution between the two nitrogens can be influenced by the substituents.[4]

Strategic Approaches to Regioselective Protection

Several protecting groups have been successfully employed for the regioselective protection of pyrazoles. The choice of the protecting group should be guided by the desired regioselectivity and the stability of the group under subsequent reaction conditions.

The SEM Group: A Versatile Tool for N1 Protection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a valuable tool for directing functionalization to the N1 position, particularly when subsequent C-H activation or lithiation is desired.[5][6] The SEM group can be introduced with high regioselectivity, and its ability to be transposed from one nitrogen to the other (a "SEM switch") offers a unique strategy for accessing otherwise difficult-to-synthesize isomers.[5]

Protocol 1: N1-SEM Protection of 4-Phenylpyrazole

This protocol describes the regioselective protection of the N1 position of 4-phenylpyrazole using SEM chloride.

Rationale: The use of a strong base like sodium hydride generates the pyrazolate anion. The subsequent alkylation with the relatively bulky SEM-Cl is expected to favor the less sterically hindered N1 position, assuming no significant directing groups are present at C3 or C5.

Materials:

-

4-Phenylpyrazole

-

Sodium hydride (60% dispersion in mineral oil)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (nitrogen or argon), add a solution of 4-phenylpyrazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N1-SEM-protected 4-phenylpyrazole.

The PMB Group: Robust Protection and Facile Cleavage

The 4-methoxybenzyl (PMB) group is another effective protecting group for pyrazoles.[7][8][9] It can be introduced under basic conditions and is stable to a variety of reaction conditions, yet can be readily removed with strong acids like trifluoroacetic acid (TFA).[10][11]

Protocol 2: N-PMB Protection of 4-Phenylpyrazole

This protocol outlines the general procedure for the N-protection of 4-phenylpyrazole using PMB chloride. The regioselectivity will be highly dependent on the substitution pattern of the pyrazole.

Rationale: Similar to the SEM protection, the generation of the pyrazolate anion followed by alkylation with PMB-Cl is a common strategy. The regiochemical outcome will be influenced by steric factors.

Materials:

-

4-Phenylpyrazole

-

Potassium carbonate or Cesium carbonate

-

4-Methoxybenzyl chloride (PMB-Cl)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-phenylpyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) or cesium carbonate (1.5 eq).

-

Add PMB-Cl (1.2 eq) to the mixture.

-

Heat the reaction to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to separate the N1 and N2 isomers.

The Boc Group: Acid-Labile Protection

The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group in organic synthesis. Its introduction onto a pyrazole nitrogen can be achieved using di-tert-butyl dicarbonate (Boc)₂O.[12] The regioselectivity of Boc protection can be influenced by the catalyst and reaction conditions.

Protocol 3: N-Boc Protection of 4-Phenylpyrazole

This protocol details the protection of 4-phenylpyrazole using (Boc)₂O. This reaction can sometimes yield a mixture of isomers, and the ratio may be influenced by the presence of catalysts like DMAP.

Rationale: The reaction of the pyrazole with (Boc)₂O can proceed with or without a catalyst. The use of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction but may also influence the isomeric ratio.

Materials:

-

4-Phenylpyrazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-phenylpyrazole (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.5 eq) and a catalytic amount of DMAP.

-

Add a solution of (Boc)₂O (1.2 eq) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to separate the N1 and N2 isomers.[12]

Comparative Summary of Protecting Groups

| Protecting Group | Common Reagent | Typical Conditions | Cleavage Conditions | Regioselectivity |

| SEM | SEM-Cl | NaH, THF | TBAF or acid | Generally favors the less hindered nitrogen (N1)[5] |

| PMB | PMB-Cl | K₂CO₃ or Cs₂CO₃, DMF | TFA, DDQ, or CAN | Dependent on sterics and electronics[7][10] |

| Boc | (Boc)₂O | TEA, DMAP, DCM | TFA or HCl | Often gives mixtures, can be condition-dependent[12] |

Visualizing the Strategy: Reaction Workflow

Caption: Workflow for the regioselective N-protection of 4-phenylpyrazole.

Conclusion

The regioselective protection of 4-phenylpyrazole is a critical step in the synthesis of many important molecules. A thorough understanding of the interplay between steric and electronic effects, coupled with the careful selection of protecting groups and reaction conditions, allows for the precise control of N1 versus N2 functionalization. The protocols and strategies outlined in this application note provide a solid foundation for researchers to confidently navigate the challenges of pyrazole chemistry and accelerate their drug discovery and development efforts.

References

Sources

- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. chemijournal.com [chemijournal.com]

- 14. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. books.rsc.org [books.rsc.org]

- 24. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 25. tandfonline.com [tandfonline.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. epj-conferences.org [epj-conferences.org]

- 32. pubs.rsc.org [pubs.rsc.org]

- 33. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 34. Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. pubs.acs.org [pubs.acs.org]

- 36. researchgate.net [researchgate.net]

- 37. Selective boc-protection and bromination of pyrazoles - ePrints Soton [eprints.soton.ac.uk]

Application Notes & Protocols: 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole as a Versatile Synthetic Intermediate

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs due to its wide spectrum of biological activities.[1][2][3] 4-Phenyl-1H-pyrazole, in particular, serves as a valuable scaffold for accessing novel chemical entities. However, the reactivity of the pyrazole N-H proton often necessitates a protection strategy to achieve selective functionalization at other positions. This guide provides a comprehensive overview and detailed protocols for the use of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole as a key synthetic intermediate. The triphenylmethyl (trityl, Tr) group offers significant advantages, including high steric bulk, which directs reactivity, and straightforward introduction and removal under specific conditions, making it an ideal tool for complex, multi-step syntheses.[4][5]

Strategic Overview: The Role of the Trityl Protecting Group

The utility of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole stems from the strategic deployment of the N-trityl group. This bulky substituent serves several critical functions:

-

Steric Shielding and Regiocontrol: The voluminous nature of the trityl group effectively blocks the N-1 position, preventing unwanted side reactions and directing subsequent transformations, such as metallation, to other specific sites on the pyrazole ring.

-

Enhanced Solubility: The introduction of the large, hydrophobic trityl group often increases the solubility of the pyrazole intermediate in common organic solvents, simplifying handling and purification.

-

Facilitated Purification: The lipophilicity of the trityl group can aid in chromatographic purification. Furthermore, the crystalline nature of many tritylated compounds facilitates purification by recrystallization.

-

Labile Removal: The trityl group is readily cleaved under acidic conditions, regenerating the N-H pyrazole.[4][6][7] This cleavage is orthogonal to many other common protecting groups, allowing for selective deprotection in complex molecular architectures.

The overall synthetic strategy is visualized below, showcasing the protection-functionalization-deprotection sequence.

Caption: General workflow for using 4-Phenyl-1-trityl-1H-pyrazole.

Synthesis and Characterization

Protocol 2.1: Synthesis of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole

This two-step procedure first involves the formation of the 4-phenyl-1H-pyrazole core, followed by protection of the N-1 position.

Step A: Synthesis of 4-Phenyl-1H-pyrazole

While numerous methods exist for pyrazole synthesis, a common route involves the cyclization of a 1,3-dicarbonyl equivalent with hydrazine.[8] For 4-phenylpyrazole, an effective method is the reaction of (E)-2-bromo-1-phenyl-3-(phenylsulfonyl)prop-1-ene with hydrazine hydrate.

Materials:

-

(E)-2-bromo-1-phenyl-3-(phenylsulfonyl)prop-1-ene

-

Hydrazine hydrate

-

Ethanol

-

Triethylamine (TEA)

Procedure:

-

Dissolve the starting vinyl sulfone (1.0 equiv) in ethanol (approx. 0.2 M).

-

Add triethylamine (2.5 equiv) to the solution.

-

Add hydrazine hydrate (2.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours, monitoring progress by TLC.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 4-phenyl-1H-pyrazole.

Step B: N-Tritylation

Caption: Experimental workflow for N-Tritylation.

Materials:

-

4-Phenyl-1H-pyrazole (1.0 equiv)

-

Triphenylmethyl chloride (Trityl chloride, TrCl) (1.1 equiv)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

Procedure:

-

In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-phenyl-1H-pyrazole (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

-

Add trityl chloride (1.1 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (1.5 equiv) dropwise. The base is crucial for scavenging the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole as a white solid.

Table 1: Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₂₈H₂₂N₂ |

| Molecular Weight | 386.49 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate; Sparingly soluble in hexanes |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.95 (s, 1H, pyrazole-H), 7.60 (s, 1H, pyrazole-H), 7.50-7.10 (m, 20H, Ar-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ≈ 140.2, 139.8, 130.5, 129.9, 128.0, 127.9, 125.5, 125.0, 118.0, 83.5 (Trityl C) |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Applications in Synthesis

Application 3.1: Regioselective C-5 Lithiation and Electrophilic Quench

The N-1 trityl group sterically hinders the C-5 proton, making it the most acidic proton on the pyrazole ring. This allows for highly regioselective deprotonation at the C-5 position using a strong base, followed by trapping with an electrophile.

Protocol: Synthesis of 5-Iodo-4-phenyl-1-(triphenylmethyl)-1H-pyrazole

Materials:

-

4-Phenyl-1-(triphenylmethyl)-1H-pyrazole (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

-

Iodine (I₂) (1.2 equiv)

Procedure:

-

Dissolve 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole in anhydrous THF (approx. 0.1 M) in an oven-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equiv) dropwise. A color change is typically observed, indicating the formation of the lithiated species. Stir for 1 hour at -78 °C.

-

In a separate flask, dissolve iodine (1.2 equiv) in anhydrous THF.

-

Transfer the iodine solution to the lithiated pyrazole solution via cannula at -78 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the 5-iodo product. This intermediate is now primed for further functionalization, such as Suzuki or Sonogashira cross-coupling reactions.[9][10]

Deprotection of the Trityl Group

The removal of the trityl group is a critical final step. This is typically achieved under acidic conditions, exploiting the stability of the liberated triphenylmethyl cation.[6][7] The choice of acid depends on the sensitivity of other functional groups in the molecule.

Caption: Acid-catalyzed detritylation mechanism.

Table 2: Comparison of Common Detritylation Methods

| Method ID | Reagent(s) | Solvent(s) | Temp. | Time | Advantages & Considerations |

| AN-DP01 | Trifluoroacetic Acid (TFA) (2-10 equiv) | Dichloromethane (DCM) | RT | 1-4 h | Fast and efficient. TFA is volatile and easily removed. Can cleave other acid-labile groups (e.g., Boc).[6] |

| AN-DP02 | 80% Acetic Acid (aq.) | Acetic Acid / H₂O | 50-70 °C | 2-6 h | Milder than TFA, useful for more sensitive substrates. Requires heating and removal of acetic acid can be tedious.[11] |

| AN-DP03 | HCl (catalytic to 2 equiv) | Methanol / Dioxane | RT | 4-12 h | Cost-effective. The byproduct, triphenylmethyl methyl ether, can form, simplifying purification. |

| AN-DP04 | Formic Acid | Formic Acid (neat) | RT | 0.5-2 h | Strong acid, effective for rapid deprotection. Removal requires co-evaporation with toluene.[6] |

Protocol 4.1: General Procedure for TFA-Mediated Detritylation (Method AN-DP01)

Materials:

-

N-Trityl pyrazole derivative (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-trityl pyrazole derivative (1.0 equiv) in DCM (approx. 0.1 M).

-

To the stirred solution, add TFA (5.0 equiv) dropwise at room temperature.

-

Monitor the reaction progress by TLC. The appearance of a more polar spot corresponding to the deprotected pyrazole and the disappearance of the starting material indicates completion (typically 1-4 hours).

-

Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-